molecular formula C13H17NO4 B351802 Boc-DL-Phg-OH CAS No. 3601-66-9

Boc-DL-Phg-OH

Cat. No.: B351802
CAS No.: 3601-66-9
M. Wt: 251.28g/mol
InChI Key: HOBFSNNENNQQIU-UHFFFAOYSA-N
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Biological Activity

Boc-DL-phenylglycine (Boc-DL-Phg-OH) is an amino acid derivative known for its applications in peptide synthesis and pharmaceutical development. This compound, characterized by the tert-butoxycarbonyl (Boc) protecting group, enhances the stability and reactivity of phenylglycine in various biological contexts. This article reviews the biological activity of this compound, including its synthesis, applications, and relevant case studies.

  • Molecular Formula : C13H17NO2
  • Molecular Weight : 219.28 g/mol
  • CAS Number : 2900-27-8
  • Melting Point : 88-91 °C
  • Purity : >98% (HPLC) .

Synthesis of this compound

This compound is synthesized through various methods, often involving the protection of amino acids with the Boc group to facilitate peptide formation. The synthesis typically includes:

  • Protection of Phenylglycine : The amino group is protected using Boc anhydride.
  • Coupling Reactions : The protected amino acid can be coupled with other amino acids or peptide chains using standard coupling reagents .

Biological Activity

The biological activity of this compound primarily revolves around its role as a building block in peptide synthesis. Its dual chirality allows it to be utilized in synthesizing peptides with specific stereochemical configurations, which is crucial for biological function.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study evaluated several peptide derivatives synthesized from this compound and found that they displayed significant antibacterial and antifungal activities against Gram-negative bacteria and dermatophytes .

Peptide DerivativeActivity TypePathogen TestedResult
Boc-Ala-Pro-TryAntimicrobialE. coliModerate
Boc-Gly-Leu-HisAntifungalC. albicansGood
Boc-Val-Tyr-PheAnthelminticEarthwormsModerate to good

Applications in Drug Development

This compound serves as a crucial intermediate in the development of therapeutic peptides. Its derivatives are being explored for their potential in drug delivery systems, particularly liposomal formulations which enhance bioavailability and targeted delivery of drugs . The ability to modify the phenyl ring or Boc group influences the pharmacokinetic properties of the resulting peptides.

Case Study 1: Peptide Synthesis for Antimicrobial Agents

In a study focusing on synthesizing antimicrobial peptides, researchers utilized this compound as a key component in forming tripeptides and tetrapeptides. These compounds were tested against a panel of pathogenic microbes, demonstrating varying degrees of efficacy . The results highlighted the importance of structural modifications in enhancing biological activity.

Case Study 2: Liposomal Drug Delivery Systems

Another significant application was observed in liposomal drug delivery systems where this compound derivatives were incorporated into formulations aimed at improving drug solubility and stability. These liposomes showed enhanced targeting capabilities and reduced systemic toxicity, making them promising candidates for clinical applications .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Boc-DL-Phg-OH in a laboratory setting?

Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) to avoid racemization of the chiral center. Use tert-butoxycarbonyl (Boc) protection for the amino group to ensure stability during coupling reactions. Post-synthesis, purify via recrystallization or column chromatography, monitoring purity by TLC or HPLC .

Q. How can this compound be characterized using spectroscopic and chromatographic methods?

  • NMR : Analyze the Boc group’s tert-butyl protons (δ ~1.4 ppm) and phenylglycine aromatic protons (δ ~7.3 ppm).
  • HPLC : Use a C18 column with a gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess enantiomeric purity.

Q. What are the stability profiles of this compound under varying storage conditions?

Conduct accelerated stability studies:

  • Thermal Stability : Store at 4°C, 25°C, and 40°C for 1–4 weeks; monitor degradation via HPLC.
  • Solvent Stability : Test in DMSO, DMF, and aqueous buffers (pH 4–9) to identify optimal storage solvents.
  • Light Sensitivity : Protect from UV exposure to prevent Boc group cleavage .

Advanced Research Questions

Q. How to design experiments to study this compound’s interactions with biological targets (e.g., enzymes or receptors)?

Adopt the PICOT framework:

  • Population : Target protein/enzyme (e.g., peptidases).
  • Intervention : this compound as a competitive inhibitor.
  • Comparator : Native substrates or known inhibitors.
  • Outcome : IC50, binding affinity (SPR/ITC), and structural analysis (X-ray crystallography).
  • Timing : Pre-incubation time for inhibition kinetics. Include negative controls (e.g., DMSO-only) to rule out solvent effects .

Q. How to resolve contradictions in existing data on this compound’s enantiomeric activity?

  • Replication : Repeat experiments under identical conditions (solvent, temperature, instrumentation).
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers.

Q. What strategies optimize synthetic yield while minimizing racemization?

  • Design of Experiments (DOE) : Vary parameters (temperature, solvent, reaction time) in a factorial design.
  • Catalyst Screening : Test chiral catalysts (e.g., HBTU/DIPEA) for coupling efficiency.
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time .

Q. How can collaborative research frameworks enhance this compound studies?

Leverage platforms like BIOS-Sg to:

  • Identify researchers with complementary expertise (e.g., synthetic chemistry, molecular modeling).
  • Propose joint hypotheses (e.g., structure-activity relationships) and share datasets.
  • Validate findings through multi-institutional reproducibility trials .

Q. What data collection and analysis methods are suitable for this compound studies?

  • Quantitative : Dose-response curves, kinetic assays, and thermodynamic profiling.
  • Qualitative : Crystallographic data interpretation and molecular dynamics simulations.
  • Mixed Methods : Combine HPLC purity data with enzymatic activity results to correlate structural integrity with function .

Q. How to ensure reproducibility of this compound experimental protocols?

  • Detailed SOPs : Document reagent sources, equipment calibration, and environmental controls (humidity/temperature).
  • Open Data Sharing : Deposit raw datasets in repositories like Zenodo or Figshare.
  • Peer Validation : Collaborate with independent labs to replicate key findings .

Q. How to formulate rigorous research questions for this compound using academic frameworks?

Apply the FINER criteria:

  • Feasible : Ensure access to synthesis facilities and analytical instruments.
  • Interesting : Address gaps (e.g., enantiomer-specific bioactivity).
  • Novel : Explore understudied applications (e.g., peptide-based drug delivery).
  • Ethical : Adhere to safety protocols for handling hazardous intermediates.
  • Relevant : Align with broader goals (e.g., antibiotic resistance or enzyme engineering) .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-8,10H,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBFSNNENNQQIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40957428
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3601-66-9
Record name {[tert-Butoxy(hydroxy)methylidene]amino}(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40957428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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